molecular formula C26H23N3O3S B2479132 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide CAS No. 894544-10-6

2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2479132
CAS No.: 894544-10-6
M. Wt: 457.55
InChI Key: UANGMDYLKRXQCK-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indole-thiazolidine] class, characterized by a fused indole ring and a thiazolidine ring connected via a spiro junction. Such spirocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can improve target selectivity and metabolic stability .

Properties

IUPAC Name

2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c30-23(27-16-15-19-9-3-1-4-10-19)17-28-22-14-8-7-13-21(22)26(25(28)32)29(24(31)18-33-26)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANGMDYLKRXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazolidine rings allow the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of key biological processes, such as cell proliferation in cancer or viral replication in infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related spirocyclic and acetamide-containing derivatives:

Compound Class Core Structure Key Substituents/Modifications Biological Activity Reference
Target Compound Spiro[indole-3,2'-[1,3]thiazolidine] 2-Phenylethyl acetamide, 3'-phenyl group Hypothesized anticancer activity
Spiro[indole-thiazolo-isoxazol] Spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol] Pyridin-2-yl, 4-acetate phenyl Antimicrobial (MIC: 12.5–25 μg/mL)
Spiro[indole-thiadiazole] Spiro[indole-3,2'-[1,3,4]thiadiazole] Acetyl, methyl, piperidinyl groups Unspecified (synthetic intermediates)
Triazole Acetamides 1,2,4-Triazole sulfanyl acetamide Furan-2-yl, 4-amino substituents Anti-exudative (75% efficacy vs. diclofenac)
Chloroacetamides Chlorinated acetamide Chloro, alkyl/aryl substituents Herbicidal/Pesticidal

Key Structural Differences and Implications

  • Core Heterocycle : The target compound’s thiazolidine ring (with a sulfur and nitrogen atom) contrasts with thiadiazole (two nitrogens) in or triazole (three nitrogens) in . Thiazolidine’s reduced ring strain may enhance metabolic stability compared to triazole derivatives.

Biological Activity

The compound 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide , also known by its chemical name N-(2-phenylethyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide, is a complex organic molecule with significant potential in medicinal chemistry. This paper aims to explore its biological activity based on existing research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H25N3O3SC_{27}H_{25}N_{3}O_{3}S with a molecular weight of approximately 471.6 g/mol. It features multiple functional groups including an amide and heterocyclic structures that contribute to its biological properties. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. Preliminary studies indicate potential anti-inflammatory and anticancer properties. These effects may be mediated through modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Isatin Derivatives : A study evaluated isatin derivatives for their antimicrobial activity against several pathogens. Results indicated moderate to good activity against Gram-positive and Gram-negative bacteria .
  • Thiazolidine Compounds : Research on thiazolidine derivatives has shown that certain modifications can enhance their anticancer activity. These compounds often act by inhibiting key enzymes involved in tumor growth .

Data Summary

The following table summarizes the potential biological activities associated with similar compounds:

Compound TypeActivity TypeNotable Findings
Isatin DerivativesAntimicrobialEffective against E. coli, S. aureus
Thiazolidine DerivativesAnticancerInhibition of tumor growth through enzyme inhibition
Indole DerivativesAnti-inflammatoryModulation of signaling pathways related to inflammation

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